molecular formula C20H13Cl2N5OS B11648647 4-chloro-N-{[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]carbamothioyl}benzamide

4-chloro-N-{[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]carbamothioyl}benzamide

Cat. No.: B11648647
M. Wt: 442.3 g/mol
InChI Key: IYOVUJHBIDRBKG-UHFFFAOYSA-N
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Description

1-(4-CHLOROBENZOYL)-3-[2-(4-CHLOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA is a complex organic compound that features a benzotriazole core substituted with chlorobenzoyl and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-CHLOROBENZOYL)-3-[2-(4-CHLOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA typically involves the reaction of 4-chlorobenzoyl chloride with 2-(4-chlorophenyl)-2H-1,2,3-benzotriazole-5-thiol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-CHLOROBENZOYL)-3-[2-(4-CHLOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA can undergo various chemical reactions, including:

    Substitution Reactions: The chlorobenzoyl and chlorophenyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The thiourea moiety can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The benzotriazole core can engage in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the thiourea moiety.

Scientific Research Applications

1-(4-CHLOROBENZOYL)-3-[2-(4-CHLOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-CHLOROBENZOYL)-3-[2-(4-CHLOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific biological context and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-CHLOROBENZOYL)-3-[2-(4-CHLOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA is unique due to its combination of a benzotriazole core with chlorobenzoyl and chlorophenyl groups. This structure imparts specific chemical and biological properties that are distinct from other similar compounds.

Properties

Molecular Formula

C20H13Cl2N5OS

Molecular Weight

442.3 g/mol

IUPAC Name

4-chloro-N-[[2-(4-chlorophenyl)benzotriazol-5-yl]carbamothioyl]benzamide

InChI

InChI=1S/C20H13Cl2N5OS/c21-13-3-1-12(2-4-13)19(28)24-20(29)23-15-7-10-17-18(11-15)26-27(25-17)16-8-5-14(22)6-9-16/h1-11H,(H2,23,24,28,29)

InChI Key

IYOVUJHBIDRBKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(=S)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)Cl)Cl

Origin of Product

United States

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